1-(3-Ethyl-2-iodophenyl)propan-2-one
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Overview
Description
1-(3-Ethyl-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-2-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor compound. One common method involves the reaction of 3-ethylphenylpropan-2-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, under suitable conditions.
Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 1-(3-ethyl-2-hydroxyphenyl)propan-2-one, 1-(3-ethyl-2-aminophenyl)propan-2-one, or 1-(3-ethyl-2-thiolphenyl)propan-2-one can be formed.
Oxidation Reactions: Products such as 3-ethyl-2-iodobenzoic acid or other oxidized derivatives can be obtained.
Reduction Reactions: Products like 1-(3-ethyl-2-iodophenyl)propan-2-ol can be formed.
Scientific Research Applications
1-(3-Ethyl-2-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions in biological systems.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a building block for the synthesis of bioactive molecules. Its iodine atom can be replaced with other functional groups to create compounds with potential therapeutic properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2-iodophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding interactions with biological molecules, influencing their structure and function. Additionally, the propan-2-one moiety can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, affecting cellular processes.
Comparison with Similar Compounds
1-(3-Ethyl-2-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Ethyl-2-bromophenyl)propan-2-one: This compound has a bromine atom instead of an iodine atom. It exhibits similar reactivity but may have different physical properties and biological activities due to the difference in halogen size and electronegativity.
1-(3-Ethyl-2-chlorophenyl)propan-2-one: This compound has a chlorine atom instead of an iodine atom. It is less reactive in substitution reactions compared to the iodine derivative but may be more stable under certain conditions.
1-(3-Ethyl-2-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an iodine atom. It is the least reactive in substitution reactions among the halogenated derivatives but may have unique properties due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-(3-ethyl-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H13IO/c1-3-9-5-4-6-10(11(9)12)7-8(2)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
DYJDCBDRVYBUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)C)I |
Origin of Product |
United States |
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